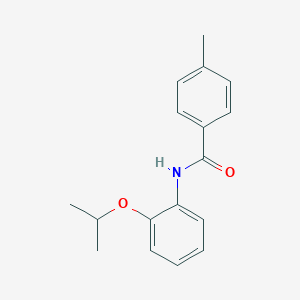

N-(2-isopropoxyphenyl)-4-methylbenzamide

説明

N-(2-Isopropoxyphenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked to a 2-isopropoxyaniline moiety. This structural motif is critical for its pharmacological and chemical properties, particularly in targeting enzymes and receptors such as histone deacetylases (HDACs) and kinases . The isopropoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence binding affinity and metabolic stability.

特性

分子式 |

C17H19NO2 |

|---|---|

分子量 |

269.34 g/mol |

IUPAC名 |

4-methyl-N-(2-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-12(2)20-16-7-5-4-6-15(16)18-17(19)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,18,19) |

InChIキー |

CPRJJPPCSVRTMK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C |

正規SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

A. Halogen-Substituted Derivatives

- N-(2-Iodophenyl)-4-methylbenzamide (CAS: 349089-26-5): This derivative replaces the isopropoxy group with an iodine atom. It is commercially available for research applications .

- N-(2,6-Dichlorophenyl)-4-methylbenzamide: The dichloro substitution introduces strong electron-withdrawing effects, likely enhancing electrophilic interactions with target proteins.

B. Nitro- and Methoxy-Substituted Analogues

- Crystallographic studies reveal two molecules per asymmetric unit, suggesting conformational flexibility that may influence binding .

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : The addition of a para-methoxy group in 4MNB introduces steric hindrance and alters electronic properties compared to the title compound. This modification could reduce HDAC inhibition potency due to decreased accessibility to the active site .

Pharmacological Profiles of HDAC and Kinase Inhibitors

A. HDAC Inhibitors

- Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide): Both feature a 4-methylbenzamide core but differ in their side chains. Compound 109 shows a 6-fold selectivity for HDAC1 over HDAC3 (Ki ratio HDAC1/HDAC3 = 6), while Compound 136 exhibits a 3-fold selectivity. The fluorophenyl group in 136 may enhance hydrophobic interactions but reduce solubility .

B. Kinase-Targeting Derivatives

- Inhibitor 153 (2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide): This compound demonstrates potent activity against the Bcr-Abl T315I mutation but suffers from low oral bioavailability in rats, likely due to its large molecular size and polar imidazole group .

- Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide): A KIF11 inhibitor with enhanced brain retention, attributed to the 4-methylbenzamide moiety’s balance of lipophilicity and hydrogen-bonding capacity .

Structural and Tautomeric Considerations

- 1,2,4-Triazole Derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist in thione tautomeric forms, confirmed by IR and NMR data. The absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) highlight stability differences compared to non-tautomeric benzamides .

Key Data Tables

Table 1: Comparative Analysis of Benzamide Derivatives

Table 2: Spectroscopic and Structural Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。